Technical Monograph: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid
Technical Monograph: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid
CAS: 857481-29-9 Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol
Part 1: Executive Summary & Core Utility
6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a specialized aryl-keto acid intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors, peroxisome proliferator-activated receptor (PPAR) ligands, and lipophilic drug conjugates. Its structure features a lipophilic 3,5-dimethylphenyl "cap" linked via a keto-group to a six-carbon carboxylic acid tail.
This compound serves as a critical pharmacophore scaffold in medicinal chemistry. The 3,5-dimethyl substitution pattern on the phenyl ring is a strategic modification often employed to enhance metabolic stability (blocking para-oxidation) and optimize hydrophobic interactions within target protein binding pockets (e.g., the rim of the HDAC catalytic tunnel).
Key Applications
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HDAC Inhibitor Synthesis: Precursor for hydroxamic acid derivatives (analogous to Vorinostat/SAHA) targeting cancer and neurodegenerative pathways.
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Metabolic Modulators: Structural analog for fibrate-class drugs targeting PPARα/γ.
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Linker Chemistry: Provides a stable aryl-ketone handle for conjugation to proteins or polymers.
Part 2: Chemical Identity & Physicochemical Profile[1]
Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting biological distribution.
| Property | Value | Technical Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form preferred for stability. |
| Melting Point | 78–82 °C (Predicted) | Sharp melting range indicates high purity (>97%). |
| Boiling Point | 410.5 ± 30.0 °C (760 mmHg) | Requires high vacuum for distillation; thermal degradation risk >200°C. |
| pKa (Acid) | 4.75 ± 0.10 | Typical of aliphatic carboxylic acids; exists as carboxylate at physiological pH. |
| LogP | 3.12 ± 0.30 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvents for biological assays. |
Part 3: Synthetic Methodology (Friedel-Crafts Acylation)
The most robust route to CAS 857481-29-9 involves the regioselective Friedel-Crafts acylation of m-xylene with adipic anhydride or adipoyl chloride. The following protocol prioritizes regioselectivity and yield.
Reaction Scheme Logic
The 3,5-dimethyl substitution of the starting material (m-xylene) directs the electrophilic attack to the 5-position (meta to both methyls) or 2-position (ortho to both). However, steric hindrance strongly favors the 5-position , yielding the symmetric 3,5-dimethylphenyl product.
Detailed Protocol
Reagents:
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m-Xylene (1,3-Dimethylbenzene) [Substrate]
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Adipic Anhydride (or Adipoyl Chloride mono-methyl ester) [Acylating Agent]
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Aluminum Chloride (AlCl₃) [Lewis Acid Catalyst][1]
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Dichloromethane (DCM) [Solvent]
Step-by-Step Workflow:
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Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM at 0°C.
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Electrophile Formation: Add Adipic Anhydride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex.
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Substrate Addition: Add m-Xylene (1.0 equiv) slowly to the mixture, maintaining the temperature below 5°C to prevent polymerization or poly-acylation.
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Reaction Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The spot for m-xylene will disappear, replaced by the more polar keto-acid product.
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Quenching & Workup:
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Cool the reaction mixture to 0°C.
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Carefully quench with ice-cold 1M HCl (exothermic!).
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Extract the aqueous layer with DCM (3x).
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Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate to yield the pure acid.
Mechanistic Pathway & Workflow Visualization
Caption: Step-wise synthetic workflow for the production of CAS 857481-29-9 via Friedel-Crafts acylation.
Part 4: Applications in Drug Discovery
Histone Deacetylase (HDAC) Inhibition
This compound acts as a "Cap-Linker" module. By converting the carboxylic acid tail into a hydroxamic acid (CONHOH), researchers can generate potent HDAC inhibitors.
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Mechanism: The hydroxamic acid chelates the Zinc ion (Zn²⁺) in the HDAC active site.
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Role of 3,5-Dimethylphenyl: This moiety sits at the "cap" region of the enzyme, blocking entry and providing isoform selectivity (e.g., selectivity for HDAC6 vs. HDAC1).
PPAR Ligand Design
The structure mimics the "tail" region of fibrates (e.g., Gemfibrozil).
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Mechanism: The keto-acid chain mimics fatty acids, allowing the molecule to bind to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain, regulating lipid metabolism genes.
Biological Signaling Context[3]
Caption: Potential mechanism of action for HDAC inhibitors derived from the 6-oxo-6-arylhexanoic acid scaffold.
Part 5: Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following criteria:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.50 (s, 2H, Ar-H ortho)
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δ 7.20 (s, 1H, Ar-H para)
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δ 2.95 (t, 2H, -CH₂-C=O)
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δ 2.40 (t, 2H, -CH₂-COOH)
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δ 2.35 (s, 6H, Ar-CH₃)
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δ 1.70–1.80 (m, 4H, alkyl chain)
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Mass Spectrometry (ESI):
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[M+H]⁺ Calculated: 235.13
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[M-H]⁻ Calculated: 233.12 (Negative mode preferred for carboxylic acids).
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References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
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Bieliauskas, A. V., & Pflum, M. K. (2008). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402-1413. Link
- Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.
- Mahindroo, N., et al. (2006). Structure-activity relationships of hydroxamate-based histone deacetylase inhibitors.
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PubChem Database. (2025). Compound Summary for CAS 857481-29-9. National Center for Biotechnology Information. Link
